Spiramycin I-d3 belongs to the class of macrolide antibiotics. Macrolides are characterized by their large lactone ring structure and are known for their ability to inhibit bacterial protein synthesis by targeting the ribosomal subunits. Specifically, Spiramycin I-d3 is classified under the small molecule category in pharmacological terms .
The synthesis of Spiramycin I-d3 typically involves complex organic chemistry techniques that may include fermentation processes using Streptomyces ambofaciens or synthetic modifications of existing Spiramycin compounds. The precise synthetic routes can vary but often involve multi-step reactions that modify the sugar moieties and the lactone ring structure to achieve the desired isotopic labeling (in this case, deuteration) that defines Spiramycin I-d3 .
The technical aspects of synthesizing Spiramycin I-d3 may include:
Spiramycin I-d3 can undergo various chemical reactions typical for macrolides, including hydrolysis, oxidation, and reduction reactions. These reactions are crucial for understanding its stability and reactivity under physiological conditions.
The primary mechanism of action for Spiramycin I-d3 involves binding to the 50S ribosomal subunit of bacteria. This binding inhibits protein synthesis by blocking translocation during translation, effectively preventing bacteria from producing essential proteins required for growth and reproduction .
Spiramycin I-d3 is typically presented as a white to off-white powder with varying solubility based on pH levels. Its solubility characteristics are crucial for formulation in pharmaceutical preparations.
Spiramycin I-d3 is primarily utilized in research settings to study its antimicrobial properties and mechanisms of action. Its isotopic labeling allows for advanced pharmacokinetic studies, aiding in understanding drug metabolism and interactions within biological systems. Additionally, it may have potential applications in treating infections caused by resistant strains of bacteria due to its unique structural properties .
Spiramycin I-d3 (chemical formula: C₄₃H₇₁D₃N₂O₁₄; molecular weight: 846.07 g/mol) serves as a critical internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows for quantifying spiramycin and its metabolites. Its deuterated structure, featuring three hydrogen atoms replaced by deuterium at the dimethylamino group, ensures near-identical chemical behavior to native spiramycin while providing distinct mass shifts (+3 Da). This enables precise analyte differentiation in complex biological and food matrices, minimizing co-elution interferences and ionization suppression effects. In milk residue analysis, Spiramycin I-d3 corrects for extraction efficiency losses and matrix-induced signal fluctuations, achieving relative biases below 5.7% across cow, goat, and ewe milk [4] [5]. Its application extends to multi-residue methods, such as detecting 62 antibiotics in meat, where it enhances accuracy by compensating for sample preparation variability [1] [10].
Table 1: Analytical Applications of Spiramycin I-d3 as an Internal Standard
Matrix | Target Analytes | Key Performance Metrics | Reference |
---|---|---|---|
Bovine/Goat/Ewe Milk | Spiramycin, Neospiramycin | Bias: -1.6% to 5.7%; RSD: <4.2% | [4] [5] |
Meat | 62 antibiotics (macrolides, quinolones) | Precision RSD: <15%; CCα: 5–50 μg/kg | [1] |
Dairy Products | 30 antibiotics | LOQ: 1–10 μg/kg; Recovery: 85–110% | [6] |
Integrating Spiramycin I-d3 into LC-MS/MS protocols requires method-specific tuning of chromatographic and mass parameters to resolve spiramycin from its active metabolite (neospiramycin) and co-occurring antibiotics. Key optimizations include:
For multi-class methods (e.g., simultaneous detection of macrolides and quinolones in baby food), Spiramycin I-d3 facilitates retention time alignment and confirms system stability during batch analyses. This allows screening at 5 μg/kg thresholds without false negatives from matrix effects [10].
Isotope dilution mass spectrometry (IDMS) leveraging Spiramycin I-d3 provides superior compensation for matrix-induced quantification errors compared to non-isotopic IS. The deuterium label ensures co-elution with the native compound, synchronizing ionization suppression/enhancement effects in electrospray ionization (ESI+). This is critical in lipid-rich matrices (e.g., milk, cheese), where endogenous compounds alter ionization efficiency. Studies confirm that IDMS reduces relative standard deviations (RSD) to <4.2% for intermediate precision, even in minor species' milk (goat, ewe) with distinct protein/fat profiles [4] [5]. Additionally, Spiramycin I-d3 corrects for analytical degradation during sample processing. Native spiramycin undergoes rapid solvent adduction in protic solvents (e.g., H₂O, MeOH), forming H₂O-adducts (+18 Da) that shift precursor ions (m/z 843.6 → 861.5). The deuterated analog remains stable, enabling accurate back-calculation of native analyte concentrations [8].
Validation of Spiramycin I-d3-based methods employs accuracy profiles as graphical decision tools, combining trueness (bias), precision (repeatability, intermediate precision), and total error. For milk residue analysis, accuracy profiles constructed over 0.2–10× the maximal residue limit (MRL; 40–2000 μg/kg) confirm that 80% of future measurements will fall within ±10% acceptance limits. Key validation parameters include:
Table 2: Validation Parameters for Spiramycin I-d3-Based LC-MS/MS Methods
Parameter | Milk (Cow/Goat/Ewe) | Baby Food | Meat |
---|---|---|---|
Linearity Range | 40–2000 μg/kg | 1–50 μg/kg | 5–500 μg/kg |
LOQ | 40 μg/kg | 5 μg/kg | 5 μg/kg |
Repeatability (RSD) | 1.1–2.7% | <15% | <12% |
Trueness (Bias) | -1.6% to +5.7% | ±10% | ±8% |
Relative expanded uncertainty, modeled via polynomial functions (determination coefficient: 0.834), predicts measurement reliability across the validated range. This approach quantifies confidence intervals for residue monitoring, supporting regulatory compliance [4] [5] [10].
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